Pyridin-1-ium butane-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

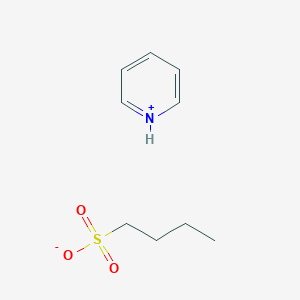

2D Structure

Properties

IUPAC Name |

butane-1-sulfonate;pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.C4H10O3S/c1-2-4-6-5-3-1;1-2-3-4-8(5,6)7/h1-5H;2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSLZSJZGMWGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600010 | |

| Record name | Pyridin-1-ium butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21876-43-7 | |

| Record name | Pyridin-1-ium butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Pyridin-1-ium butane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound. This document details a plausible synthetic protocol, outlines key characterization methods, and presents the corresponding data in a clear and accessible format. The information herein is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Introduction

This compound, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt derivative featuring a butane-1-sulfonate counter-ion covalently attached to the nitrogen atom of the pyridine ring. This internal salt, or zwitterion, structure imparts unique solubility and electronic properties, making it a compound of interest in various chemical applications.

Molecular Structure:

-

IUPAC Name: 4-(pyridin-1-ium-1-yl)butane-1-sulfonate[1]

-

CAS Number: 21876-43-7[1]

-

Molecular Formula: C₉H₁₃NO₃S

-

Molecular Weight: 215.27 g/mol

Synthesis Protocol

Reaction Scheme:

Materials and Reagents:

-

Pyridine (anhydrous)

-

1,4-Butane sultone

-

Anhydrous toluene (or another suitable inert solvent)

-

Diethyl ether (for washing)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve pyridine (1.0 equivalent) in anhydrous toluene.

-

Addition of Reactant: To the stirred solution, add 1,4-butane sultone (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, a white precipitate of this compound will form. Allow the mixture to cool to room temperature.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with copious amounts of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. Commercial suppliers of this compound typically employ a range of methods to ensure its purity and structural integrity.[1]

Table 1: Physicochemical Properties

| Property | Value |

| Physical Form | Solid |

| Purity | ≥98% |

| Storage Temperature | Room temperature, under inert atmosphere |

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyridinium ring protons (typically in the δ 8.0-9.0 ppm range) and the protons of the butane chain. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridinium ring and the butane sulfonate chain. |

| FTIR (cm⁻¹) | Characteristic absorption bands for S=O stretching of the sulfonate group (around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹), and C-N stretching of the pyridinium ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (215.27 g/mol ). |

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The expected values are based on the analysis of similar structures.

Experimental Workflows and Logical Relationships

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Characterization Logic

Caption: The logical flow of analytical techniques used to confirm the structure and purity of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, based on established chemical principles, offers a practical starting point for its laboratory preparation. The outlined characterization methods are essential for verifying the identity, structure, and purity of the synthesized compound. This information is intended to facilitate further research and application of this versatile pyridinium salt.

References

Pyridin-1-ium butane-1-sulfonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound, holds interest within the fields of chemical synthesis and pharmaceutical sciences. Its structure, featuring a positively charged pyridinium ring and a negatively charged sulfonate group connected by a butyl chain, imparts unique physicochemical properties. This technical guide provides a consolidated overview of the available chemical and physical data for this compound, including its synthesis, and known characteristics.

Core Chemical Properties

This compound, also known as 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate, is a white solid at room temperature. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 21876-43-7 | [1][2] |

| Molecular Formula | C₉H₁₃NO₃S | [2] |

| Molecular Weight | 215.27 g/mol | [2] |

| IUPAC Name | 4-(pyridin-1-ium-1-yl)butane-1-sulfonate | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 232 °C (solvent: ethanol) | |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic attack of pyridine on 1,4-butane sultone. This reaction leads to the opening of the sultone ring and the formation of the zwitterionic product.

General Experimental Protocol:

A general procedure for the synthesis of similar pyridinium sulfonates involves the following steps:

-

Reaction Setup: Pyridine and 1,4-butane sultone are mixed, often in a suitable solvent or neat.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete reaction.

-

Product Isolation: Upon cooling, the zwitterionic product often precipitates from the reaction mixture.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final, purified this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the sulfonate and pyridinium moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Chromatographic Techniques (LC-MS, GC-MS, HPLC): For purity assessment and separation.[1]

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Future Directions

This compound is primarily utilized as a pharmaceutical intermediate and a reagent in synthetic organic chemistry.[1] The zwitterionic nature of this and related compounds makes them interesting candidates for applications in:

-

Drug Development: As scaffolds or building blocks for more complex bioactive molecules. The sulfonate group can improve water solubility, a desirable property for drug candidates.

-

Catalysis: As components of ionic liquids or phase-transfer catalysts.

-

Materials Science: In the development of novel materials with specific ionic conductivity or thermal properties.

Further research into the biological activities and specific applications of this compound is warranted to fully explore its potential in drug discovery and materials science. Currently, there is a lack of detailed studies on its involvement in specific biological signaling pathways or its efficacy in defined experimental models.

References

In-Depth Technical Guide: Pyridin-1-ium Butane-1-Sulfonate (CAS No. 21876-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound, holds significant interest within the fields of pharmaceutical and materials science. Its unique molecular structure, combining a positively charged pyridinium ring and a negatively charged sulfonate group, imparts a range of desirable physicochemical properties. This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a particular focus on its relevance to drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound that exists as an internal salt. The permanent positive charge on the pyridinium nitrogen and the negative charge on the sulfonate oxygen result in a zwitterionic molecule at neutral pH.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 21876-43-7 |

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate |

| Synonyms | Pyridinium, 1-(4-sulfobutyl)-, inner salt; PPS |

| Physical State | Solid |

| Purity | Typically >98% |

| Storage Conditions | Room temperature, under inert atmosphere. |

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

The primary synthetic route to this compound is through the nucleophilic attack of pyridine on 1,4-butanesultone. This reaction is a type of alkylation, where the nitrogen atom of the pyridine ring acts as the nucleophile, opening the strained sultone ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyridine (anhydrous)

-

1,4-Butanesultone

-

Anhydrous solvent (e.g., acetonitrile, toluene, or solvent-free)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanesultone in a minimal amount of anhydrous solvent. Alternatively, the reaction can be performed neat.

-

Add an equimolar amount of anhydrous pyridine to the reaction mixture.

-

Heat the mixture to reflux (the specific temperature will depend on the solvent used, typically ranging from 80-110 °C) and maintain for a period of 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary to achieve the desired yield and purity.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridinium ring (downfield shift due to the positive charge), and signals for the four methylene groups of the butane chain. |

| ¹³C NMR | Resonances for the carbons of the pyridinium ring and the four distinct carbons of the butane sulfonate chain. |

| FTIR (cm⁻¹) | Characteristic peaks for S=O stretching (sulfonate group), C-N stretching (pyridinium ring), and C-H stretching (aliphatic and aromatic). |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. |

Note: Specific chemical shifts and absorption bands are dependent on the solvent and instrument used for analysis and should be determined experimentally.

Potential Applications in Drug Development

The unique zwitterionic nature of this compound and related pyridinium compounds makes them attractive for various applications in drug development.

Drug Delivery and Formulation

The inherent charge separation in zwitterionic compounds can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The pyridinium moiety can interact with anionic species, while the sulfonate group can interact with cationic species, potentially forming stable drug-carrier complexes. This can improve bioavailability and formulation options.

Antimicrobial and Anticancer Activity

Pyridinium salts have a well-documented history of antimicrobial activity. The positively charged pyridinium headgroup can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis. While the specific antimicrobial and anticancer activities of this compound have not been extensively reported, related zwitterionic pyridinium compounds have shown promise in these areas. For instance, some zwitterionic pyridinium derivatives have demonstrated anticancer activity against leukemia cell lines.

Zwitterionic Buffers

The structure of this compound is analogous to that of "Good's buffers," which are zwitterionic compounds widely used in biological and biochemical research to maintain a stable pH. The presence of both an acidic (sulfonic acid) and a basic (pyridinium) functional group allows it to buffer against changes in pH, which is critical for many in vitro assays and drug formulation stability.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative analysis of its physicochemical properties: Detailed studies on its solubility in various pharmaceutical solvents, its pKa value, and its stability under different conditions.

-

Comprehensive biological evaluation: In-depth screening for its antimicrobial and anticancer activities against a broad range of pathogens and cell lines.

-

Mechanism of action studies: If biological activity is confirmed, elucidating the specific cellular and molecular targets to understand its mechanism of action.

-

Formulation and drug delivery studies: Investigating its potential as an excipient to improve the delivery of existing drugs.

Conclusion

This compound is a versatile zwitterionic compound with a straightforward synthesis. Its unique combination of a pyridinium cation and a sulfonate anion suggests a range of potential applications in drug development, from enhancing drug solubility to exhibiting intrinsic biological activity. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds in their work.

Pyridin-1-ium Butane-1-Sulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-1-ium butane-1-sulfonate is a zwitterionic organic compound belonging to the class of pyridinium-based ionic liquids. These compounds are of increasing interest in various scientific fields, including as pharmaceutical intermediates, fine chemicals, and research reagents. This technical guide provides a detailed overview of the known physical properties, a proposed experimental protocol for its synthesis and characterization, and a discussion of its potential relevance in drug development based on the properties of related sulfonate salts and pyridinium compounds. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the standard methodologies for determining the key physical characteristics of this compound.

Compound Identification and Core Properties

This compound, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt with a butane-1-sulfonate counter-ion covalently attached to the pyridinium nitrogen, forming a zwitterion or inner salt.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(pyridin-1-ium-1-yl)butane-1-sulfonate |

| CAS Number | 21876-43-7[1][2][3] |

| Molecular Formula | C₉H₁₃NO₃S[2][3] |

| Molecular Weight | 217.27 g/mol [2] |

| Synonyms | Pyridinium butylsulfonate, BSO3Py, N-Butylsulfonicpyridium |

Table 2: Known and Predicted Physical Properties

| Property | Value/Description | Source |

| Physical Form | Solid[2] | Supplier Data |

| Melting Point | Data not available in searched literature. | - |

| Boiling Point | Data not available in searched literature. | - |

| Density | Data not available in searched literature. | - |

| Solubility | Predicted to have good solubility in polar solvents. | Inferred from zwitterionic structure |

| LogP (predicted) | 2.83670 | Guidechem[3] |

| Polar Surface Area (PSA) | 75.64 Ų | Guidechem[3] |

Experimental Protocols

While specific experimental data for this compound is scarce in the reviewed literature, a standard synthesis and characterization workflow can be proposed based on established methods for similar pyridinium-based zwitterions.

Synthesis of this compound

The most common method for the synthesis of pyridinium alkylsulfonate zwitterions is the N-alkylation of pyridine with an appropriate sultone. In this case, 1,4-butanesultone would be the key reagent.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Pyridine (freshly distilled)

-

1,4-Butanesultone

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

To a solution of freshly distilled pyridine (1.0 equivalent) in anhydrous acetonitrile, add 1,4-butanesultone (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

-

If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Figure 2: Workflow for the synthesis and characterization of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The characteristic shifts of the pyridinium protons and the butyl chain protons and carbons would be expected.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis would show the characteristic absorption bands for the sulfonate group (S=O stretching) and the pyridinium ring vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

-

Thermogravimetric Analysis (TGA): TGA would be employed to determine the thermal stability and decomposition temperature of the compound.

-

Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the melting point and any other phase transitions.

Relevance in Drug Development

While there is no specific data on the biological activity of this compound, its structural components, a pyridinium cation and a sulfonate anion, are found in various pharmaceutically relevant molecules.

-

Pyridinium Moiety: The pyridine ring is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.

-

Sulfonate Group: Sulfonate salts are often used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The presence of the sulfonate group in this zwitterionic structure is expected to confer high polarity and potential for good aqueous solubility.

The combination of a pyridinium core with a sulfonate tail in a zwitterionic form presents an interesting scaffold for medicinal chemistry. The permanent charges may influence cell permeability and interaction with biological membranes. Further research is warranted to explore the potential biological activities of this and related compounds.

Logical Relationships in Compound Properties

The physical properties of pyridinium-based ionic liquids are intrinsically linked to their molecular structure.

References

Pyridin-1-ium Butane-1-Sulfonate: A Zwitterionic Compound in Focus

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of pyridin-1-ium butane-1-sulfonate, a zwitterionic compound belonging to the class of pyridinium-based sulfobetaines. These molecules, containing both a positively charged pyridinium cation and a negatively charged sulfonate anion within the same structure, exhibit unique physicochemical properties that make them of significant interest in various scientific domains, including materials science and drug development. The aromatic nature of the pyridinium ring allows for various molecular interactions, such as π-π stacking, in addition to the ionic interactions from its charged moieties[1]. This guide details the synthesis, properties, and potential applications of this compound, with a focus on its relevance to the pharmaceutical and life sciences.

Synthesis and Characterization

The synthesis of pyridinium butane sulfonate is typically achieved through the alkylation of pyridine with 1,4-butane sultone. This reaction is a straightforward and efficient method for introducing a sulfobutyl group onto the nitrogen atom of the pyridine ring, resulting in the formation of the zwitterionic structure[2].

Experimental Protocol: Synthesis

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established procedures for the synthesis of related N-pyridinium sulfonate derivatives[2].

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene.

-

Reaction Initiation : To the stirring solution, add 1,4-butane sultone (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain constant stirring for a period of 8-12 hours.

-

Product Formation : As the reaction progresses, the zwitterionic product will precipitate out of the solvent as a solid.

-

Isolation : After cooling the mixture to room temperature, the precipitated solid is collected by vacuum filtration.

-

Purification : Wash the collected solid multiple times with a non-polar solvent, such as petroleum ether or diethyl ether, to remove any unreacted starting materials[3].

-

Drying : Dry the purified product under vacuum at an elevated temperature (e.g., 100-120 °C) to yield the final this compound product as a crystalline solid[3].

Experimental Protocol: Characterization

The structure and purity of the synthesized compound are confirmed using standard analytical techniques[2]:

-

Infrared (IR) Spectroscopy : To confirm the presence of key functional groups, particularly the characteristic stretching frequencies of the S=O bonds in the sulfonate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: To identify the protons on the pyridinium ring and the butyl chain, confirming the structure of the molecule.

-

¹³C-NMR: To identify all unique carbon atoms within the compound.

-

-

Mass Spectrometry (MS) : To determine the molecular weight of the compound and confirm its elemental composition.

Physicochemical Properties

The zwitterionic nature of this compound, conferred by the permanent positive charge on the pyridinium nitrogen and the permanent negative charge on the sulfonate group, dictates its physical and chemical properties. This structure results in a compound that is highly water-soluble yet may not denature biological macromolecules, a valuable property in biochemical research[1]. Altering the length of the alkyl chain can tune the compound's hydrophobicity; for instance, a butane chain increases hydrophobic character compared to a propane chain[1].

| Property Name | Property Value (Computed) | Reference |

| Molecular Formula | C₅H₅NO₃S | [4] |

| Molecular Weight | 159.17 g/mol | [4] |

| XLogP3-AA | 0.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 158.99901420 Da | [4] |

| Topological Polar Surface Area | 69.5 Ų | [4] |

Note: The data in this table is for Pyridinium Sulfonate (PubChem CID: 2777373) and serves as an approximation. The actual values for this compound will differ due to the presence of the C4 alkyl chain.

Applications in Drug Development

Pyridinium-containing scaffolds are prevalent in many bioactive pharmaceuticals and natural products[5][6]. Their diverse biological activities include antimicrobial, anticancer, and antiviral properties[5][7]. The incorporation of a sulfonate group can further enhance the utility of these compounds in drug development by improving physicochemical properties such as solubility and stability, which are critical for formulation and bioavailability[8].

Antimicrobial Activity

While data on this compound is limited, a study on related N-pyridinium sulfonate derivatives demonstrated notable antimicrobial and antifungal activities. Specifically, the compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi[2]. This suggests that the pyridinium butane sulfonate core is a promising scaffold for the development of novel antimicrobial agents.

Experimental Protocol: Antimicrobial Screening (MIC Assay)

A typical workflow for assessing the antimicrobial potential of a compound like this compound involves determining its Minimum Inhibitory Concentration (MIC).

-

Strain Preparation : Prepare standardized inoculums of test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution : Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation : Add the microbial inoculum to each well of the plate containing the diluted compound. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a classic example of a stable zwitterionic compound with properties that are highly advantageous for chemical and biological applications. Its straightforward synthesis, combined with the tunable nature of pyridinium-based zwitterions, makes it an attractive molecule for further investigation. For drug development professionals, the inherent biological activity associated with the pyridinium scaffold, coupled with the favorable formulation properties imparted by the sulfonate group, positions this compound and its derivatives as promising candidates for the development of new therapeutic agents, particularly in the antimicrobial space. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action.

References

- 1. 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | 15471-17-7 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journalijdr.com [journalijdr.com]

- 4. Pyridinium sulfonate | C5H5NO3S | CID 2777373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridin-1-ium Butane-1-Sulfonate: Synthesis, Properties, and Characterization Protocols

Disclaimer: Publicly available experimental data on the specific physicochemical properties of Pyridin-1-ium butane-1-sulfonate (CAS 21876-43-7) is limited. This guide provides a comprehensive overview of its synthesis, expected properties based on analogous compounds, and detailed experimental protocols for its full characterization. The quantitative data presented is for structurally similar pyridinium-based ionic liquids and should be considered as representative examples.

Introduction to this compound

This compound is a zwitterionic compound, often referred to as an inner salt, belonging to the class of pyridinium-based ionic liquids.[1] Its structure consists of a pyridinium cation covalently tethered to a butane-sulfonate anion. This unique intramolecular charge compensation imparts distinct properties compared to traditional ionic liquids with separate cations and anions. These materials are of interest to researchers and drug development professionals for their potential applications as specialized solvents, catalysts, and components in drug delivery systems due to their tunable nature and unique solvation capabilities.[2]

Chemical Structure:

-

IUPAC Name: 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate[3]

-

CAS Number: 21876-43-7[3]

-

Molecular Formula: C₉H₁₃NO₃S[4]

-

Molecular Weight: 215.27 g/mol

-

Physical Form: Solid

Synthesis of this compound

The most common and straightforward synthesis of pyridinium alkylsulfonate zwitterions involves the Menshutkin reaction, specifically the reaction of pyridine with an appropriate alkyl sultone. For this compound, this involves the reaction of pyridine with 1,4-butane sultone.[5]

Proposed Synthetic Protocol

Materials:

-

Pyridine (anhydrous)

-

1,4-Butane sultone

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add an equimolar solution of freshly distilled pyridine in anhydrous toluene.

-

Slowly add an equimolar amount of 1,4-butane sultone to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of this compound will form.

-

Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the final product under vacuum to yield pure this compound as a white solid.

Physicochemical Properties and Characterization

Due to the lack of specific experimental data for this compound, this section outlines the key properties and the standard experimental protocols for their determination, with illustrative data from analogous pyridinium-based ionic liquids.

Core Physicochemical Properties (Data for Analogous Compounds)

| Property | Expected Range/Value | Analogous Compound | Reference |

| Melting Point (°C) | Solid at room temperature | N/A | |

| Density (g/cm³ at 25°C) | 1.2 - 1.5 | 1-Butyl-3-methylpyridinium tetrafluoroborate | N/A |

| Viscosity (mPa·s at 25°C) | > 100 | 1-Butyl-3-methylpyridinium tetrafluoroborate | N/A |

| Ionic Conductivity (mS/cm at 25°C) | 1 - 5 | 1-Ethyl-3-methylpyridinium ethylsulfate | N/A |

| Thermal Decomposition Temp. (°C) | 250 - 350 | N-Alkylpyridinium bromides | N/A |

Experimental Protocols for Property Determination

Method: A vibrating tube densimeter is a standard and accurate method for determining the density of ionic liquids.

Protocol:

-

Calibrate the instrument with dry air and deionized water at the desired temperature.

-

Inject the sample of this compound into the vibrating U-tube.

-

Allow the temperature to stabilize.

-

The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

-

Record the density at various temperatures to determine the thermal expansion coefficient.

Method: A rotational rheometer or a falling-ball viscometer can be used to measure the dynamic viscosity.

Protocol (Rotational Rheometer):

-

Place a small sample of the ionic liquid onto the lower plate of the rheometer.

-

Lower the upper plate (cone or parallel plate geometry) to the specified gap distance.

-

Equilibrate the sample to the desired temperature.

-

Apply a controlled shear rate and measure the resulting shear stress (or vice versa).

-

The viscosity is calculated as the ratio of shear stress to shear rate.

-

Perform measurements over a range of temperatures to understand the viscosity-temperature dependence.

Method: Electrochemical impedance spectroscopy (EIS) is a common technique for measuring the ionic conductivity of ionic liquids.

Protocol:

-

Use a conductivity cell with two parallel platinum electrodes.

-

Calibrate the cell with standard KCl solutions of known conductivity to determine the cell constant.

-

Fill the cell with the this compound sample.

-

Place the cell in a temperature-controlled environment.

-

Perform EIS by applying a small amplitude AC voltage over a range of frequencies.

-

The bulk resistance of the ionic liquid is determined from the Nyquist plot.

-

Calculate the ionic conductivity using the cell constant and the measured resistance.

Method: Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature.

Protocol:

-

Place a small, accurately weighed sample of the ionic liquid in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The TGA instrument continuously records the mass of the sample as a function of temperature.

-

The onset temperature of mass loss is typically reported as the decomposition temperature.

Solubility

Pyridinium-based ionic liquids with sulfonate anions are generally expected to be soluble in polar solvents such as water, methanol, and DMSO. Their solubility in non-polar solvents like toluene and hexane is expected to be low. The presence of both a hydrophilic sulfonate group and a relatively polar pyridinium ring contributes to this solubility profile.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected chemical shifts would include characteristic peaks for the pyridinium protons (typically in the 8-9 ppm region), and protons of the butane chain. The protons alpha to the nitrogen and the sulfonate group would be the most downfield shifted within the butane chain.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyridinium ring and the four different carbons of the butane chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands would be expected for the S=O stretching of the sulfonate group (around 1200 cm⁻¹ and 1050 cm⁻¹), and C-N and C=C stretching vibrations of the pyridinium ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes would confirm the molecular weight. In positive mode, the molecular ion [M+H]⁺ at m/z 216.27 would be expected, and in some cases, adducts with cations like sodium [M+Na]⁺. In negative mode, adducts with anions like chloride [M+Cl]⁻ might be observed.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its properties make it a candidate for several areas:

-

Green Chemistry: As a potentially low-volatility solvent for organic synthesis.

-

Catalysis: The zwitterionic nature could be exploited in catalytic reactions where charge separation is beneficial.

-

Drug Formulation and Delivery: Its unique solvation properties could be useful for dissolving poorly soluble active pharmaceutical ingredients (APIs). The sulfonate group could also be used for further functionalization.

Conclusion

This compound is an intriguing zwitterionic compound with potential applications in various scientific fields. While specific experimental data is currently sparse, this guide provides a robust framework for its synthesis and comprehensive characterization. The detailed protocols and expected property ranges based on analogous compounds offer a solid starting point for researchers and professionals interested in exploring the potential of this and similar pyridinium-based ionic liquids. Further experimental investigation is warranted to fully elucidate its unique physicochemical properties and unlock its potential applications.

References

Pyridin-1-ium Butane-1-Sulfonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pyridin-1-ium Butane-1-Sulfonate, a pyridinium-based ionic liquid, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are exploring the applications of this compound.

Introduction

This compound is an ionic liquid (IL) composed of a pyridinium cation and a butane-1-sulfonate anion. Ionic liquids are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in pharmaceutical formulations.[1] The solubility of an ionic liquid in different organic solvents is a critical parameter that dictates its utility in these applications. This guide focuses on the solubility of this compound, providing available data, outlining experimental protocols for solubility determination, and presenting logical workflows for these procedures.

Solubility Data

For instance, studies on a series of N-substituted pyridinium salts have shown a wide range of solubilities in acetonitrile, from 0.3 to 2.1 M, with the specific solubility being highly dependent on the substituents on the pyridinium ring. While specific values for this compound are not reported, this range provides a useful reference for its potential solubility in polar aprotic solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solvent Type | Estimated Solubility |

| Acetonitrile | Polar Aprotic | Potentially Moderate to High |

| Methanol | Polar Protic | Potentially Moderate |

| Ethanol | Polar Protic | Potentially Moderate |

| Acetone | Polar Aprotic | Potentially Low to Moderate |

| Dichloromethane | Nonpolar | Potentially Low |

| Toluene | Nonpolar | Potentially Low |

| Hexane | Nonpolar | Likely Insoluble |

Note: The solubility data presented in this table are estimations based on general trends observed for similar pyridinium-based ionic liquids. For precise quantitative data, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to experimentally determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of sample available, and the nature of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a liquid solvent.[2]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.

Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, this property can be utilized for solubility determination. This method is particularly useful for determining low solubilities.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the desired solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

-

Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Synthetic (Cloud-Point) Method

The synthetic or cloud-point method is a dynamic technique used to determine the temperature-dependent solubility of a solute.

Methodology:

-

Sample Preparation: A mixture of known composition (mass of this compound and solvent) is prepared in a sealed, transparent vessel equipped with a temperature sensor and a stirring mechanism.

-

Heating: The mixture is slowly heated while being stirred until a single-phase, clear solution is formed.

-

Cooling and Observation: The solution is then slowly cooled while being continuously stirred. The temperature at which the first sign of turbidity or cloudiness appears (the cloud point) is recorded. This temperature corresponds to the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated for several different compositions to obtain a solubility curve (solubility vs. temperature).

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the ionic liquid and the solvent molecules determines the extent of dissolution.

-

Polarity: As an ionic compound, this compound is expected to have higher solubility in polar solvents that can effectively solvate the pyridinium cation and the sulfonate anion.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its ability to dissolve the ionic liquid. Protic solvents like alcohols can form hydrogen bonds with the sulfonate anion.

-

Temperature: The solubility of most solids in liquids increases with temperature, although there are exceptions. The cloud-point method is specifically designed to characterize this temperature dependence.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the general trends for pyridinium-based ionic liquids suggest moderate to high solubility in polar solvents. For precise applications, it is crucial to determine the solubility experimentally using established methods such as the gravimetric, spectroscopic, or synthetic (cloud-point) techniques, for which detailed protocols and workflows have been provided. A thorough understanding of the solubility of this ionic liquid is essential for its effective application in research, development, and industrial processes.

References

Thermal Stability of Pyridin-1-ium butane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pyridin-1-ium butane-1-sulfonate, an ionic liquid with potential applications in various scientific and industrial fields. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing detailed experimental protocols for its synthesis and thermal analysis, alongside a discussion of its expected thermal behavior based on analogous compounds.

Introduction

This compound (CAS No. 21876-43-7) is a pyridinium-based ionic liquid. Its structure, consisting of a pyridinium cation and a butane-1-sulfonate anion, suggests a zwitterionic or inner salt character. The thermal stability of ionic liquids is a critical parameter that dictates their operational range in applications such as high-temperature synthesis, catalysis, and electrochemistry. This guide outlines the necessary procedures to determine this crucial property.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N-alkylsulfonate pyridinium zwitterions involves the reaction of pyridine with an appropriate alkyl sultone. The following protocol is based on established procedures for similar compounds.[1]

Experimental Protocol

Materials:

-

Pyridine (anhydrous)

-

1,4-Butanesultone

-

Anhydrous toluene (or another suitable inert solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of freshly distilled, anhydrous pyridine in anhydrous toluene.

-

To this stirring solution, add an equimolar amount of 1,4-butanesultone dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of this compound should form.

-

Allow the mixture to cool to room temperature, and then filter the solid product.

-

Wash the collected solid multiple times with diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental Analysis

Thermal Stability Analysis

The thermal stability of this compound is best determined using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Procedure:

-

Place a small amount of the dried this compound sample (typically 5-10 mg) into an alumina or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

Data Analysis: The resulting TGA curve (mass vs. temperature) is used to determine key thermal stability parameters. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperature of the maximum decomposition rate.

Expected Thermal Decomposition

Quantitative Data Summary

The following table provides a template for summarizing the key thermal stability data obtained from TGA.

| Parameter | Symbol | Value (°C) | Description |

| Onset Decomposition Temperature | Tonset | The temperature at which significant mass loss begins. | |

| Peak Decomposition Temperature | Tpeak | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). | |

| Temperature at 5% Mass Loss | Td5% | The temperature at which 5% of the initial sample mass has been lost. | |

| Temperature at 10% Mass Loss | Td10% | The temperature at which 10% of the initial sample mass has been lost. | |

| Residual Mass | % | The percentage of the initial mass remaining at the end of the experiment. |

Visualizations

Experimental Workflow

The logical flow from synthesis to characterization and thermal analysis is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide has outlined the necessary experimental framework for the synthesis and thermal stability characterization of this compound. While specific quantitative data on its thermal decomposition is not currently available in the literature, the provided protocols for synthesis and thermogravimetric analysis, along with the discussion of expected behavior based on related compounds, offer a solid foundation for researchers to produce and evaluate this ionic liquid. The determination of its thermal properties is a crucial step in unlocking its potential for various applications.

References

The Dawn of Designer Solvents: A Technical Guide to Novel Pyridinium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The field of ionic liquids (ILs) is rapidly expanding, offering a versatile platform for chemical and pharmaceutical innovation. Among these, pyridinium-based ionic liquids have emerged as a promising class of compounds due to their unique physicochemical properties, including high thermal stability, tunable solubility, and potential for functionalization.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these novel compounds, with a particular focus on their relevance to drug development.

Synthesis of Pyridinium-Based Ionic Liquids: A Two-Step Approach

The synthesis of pyridinium-based ionic liquids is typically a two-step process involving N-alkylation of the pyridine ring followed by anion exchange (metathesis).[4][5][6] This methodology allows for a high degree of tunability, enabling the creation of a vast library of ILs with tailored properties.

Step 1: N-Alkylation of Pyridine

The initial step involves the quaternization of the pyridine nitrogen with an alkyl halide. This reaction is a classic nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: Synthesis of N-Alkylpyridinium Halide

-

Materials: Pyridine or a substituted pyridine, an appropriate alkyl halide (e.g., 1-bromobutane, 1-bromohexane), and a suitable solvent (e.g., acetonitrile, toluene, or solvent-free conditions).[4][5]

-

Procedure:

-

In a round-bottom flask, dissolve the pyridine derivative in the chosen solvent. If performing under solvent-free conditions, proceed directly with the neat reactants.

-

Add the alkyl halide to the reaction mixture, typically in a 1:1 or slight molar excess.

-

The reaction mixture is then heated under reflux for a specified period, ranging from a few hours to several days, depending on the reactivity of the substrates.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

After completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting N-alkylpyridinium halide is often a solid or a viscous liquid and can be purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[5]

-

Step 2: Anion Exchange (Metathesis)

The second step involves exchanging the initial halide anion for a different anion, which significantly influences the physicochemical properties of the final ionic liquid. This is typically achieved by reacting the N-alkylpyridinium halide with a salt containing the desired anion.

Experimental Protocol: Anion Exchange

-

Materials: N-alkylpyridinium halide, a salt containing the desired anion (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂), sodium methanesulfonate), and a solvent in which the reactants are soluble but the inorganic salt byproduct is not (e.g., methanol, acetone).[4][5]

-

Procedure:

-

Dissolve the N-alkylpyridinium halide in the chosen solvent.

-

Add the salt containing the target anion to the solution, typically in a 1:1 or slight molar excess.

-

Stir the mixture at room temperature or with gentle heating for several hours.[4][5]

-

The precipitation of the inorganic halide salt (e.g., NaBr, LiBr) indicates the progress of the reaction.

-

Once the reaction is complete, the solid byproduct is removed by filtration.

-

The solvent is then evaporated from the filtrate to yield the final pyridinium-based ionic liquid.

-

The product is typically dried under vacuum to remove any residual solvent.[4]

-

Characterization Techniques

A comprehensive characterization of the synthesized pyridinium-based ionic liquids is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the cation.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the ionic liquid.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight of the cation and anion.

-

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to determine the thermal stability, melting point, and glass transition temperature of the ionic liquid.[1]

Physicochemical Properties of Pyridinium-Based Ionic Liquids

The properties of pyridinium-based ILs can be finely tuned by modifying the structure of the cation (e.g., alkyl chain length, substitution on the pyridine ring) and the nature of the anion.[1] These modifications impact key parameters such as melting point, viscosity, density, and conductivity.

| Ionic Liquid | Cation | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) |

| 1-Butylpyridinium Bromide ([C₄py]Br) | 1-Butylpyridinium | Bromide | 134 | - | - | - |

| 1-Hexylpyridinium Bromide ([C₆py]Br) | 1-Hexylpyridinium | Bromide | 98 | - | - | - |

| 1-Butylpyridinium Tetrafluoroborate ([C₄py][BF₄]) | 1-Butylpyridinium | Tetrafluoroborate | -13 | 1.22 | 136 | 4.5 |

| 1-Hexylpyridinium Tetrafluoroborate ([C₆py][BF₄]) | 1-Hexylpyridinium | Tetrafluoroborate | -3 | 1.17 | 304 | 1.9 |

| 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₄py][NTf₂]) | 1-Butylpyridinium | Bis(trifluoromethylsulfonyl)imide | -4 | 1.43 | 74 | 3.8 |

| 1-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₆py][NTf₂]) | 1-Hexylpyridinium | Bis(trifluoromethylsulfonyl)imide | -11 | 1.37 | 121 | 1.9 |

Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on the experimental conditions and purity of the ionic liquid.

Visualization of the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the discovery and characterization of novel pyridinium-based ionic liquids.

Caption: A generalized workflow for the synthesis and characterization of pyridinium-based ionic liquids.

Structure-Property Relationship

The tunability of pyridinium-based ionic liquids stems from the ability to independently modify the cation and anion, thereby altering the overall physicochemical properties of the resulting salt. The following diagram illustrates this fundamental relationship.

Caption: The relationship between cation/anion structure and the resulting properties of pyridinium ILs.

Applications in Drug Development

The unique properties of pyridinium-based ionic liquids make them attractive for various applications in drug development. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs, is of particular interest.[1] They can act as solvents or co-solvents in drug formulations, potentially enhancing bioavailability.[1] Furthermore, the modular nature of their synthesis allows for the creation of "task-specific" ionic liquids designed for targeted drug delivery or as active pharmaceutical ingredients themselves.

Conclusion

The discovery and development of novel pyridinium-based ionic liquids represent a significant advancement in the field of materials science with profound implications for the pharmaceutical industry. Their tunable nature, coupled with their unique physicochemical properties, offers a versatile platform for addressing challenges in drug formulation and delivery. The synthetic and characterization protocols outlined in this guide provide a foundational framework for researchers to explore the vast potential of this exciting class of compounds. As research continues, pyridinium-based ionic liquids are poised to become integral components in the next generation of advanced drug delivery systems and therapeutic agents.

References

- 1. longdom.org [longdom.org]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Pyridinium Sulfonates

For Researchers, Scientists, and Drug Development Professionals

Pyridinium sulfonates, a versatile class of organic salts, are gaining significant attention across various scientific disciplines for their diverse applications. This technical guide provides an in-depth exploration of their synthesis, catalytic activity, and potential in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Catalytic Applications in Organic Synthesis

Pyridinium sulfonates, particularly pyridinium p-toluenesulfonate (PPTS), serve as mild and effective acid catalysts in a variety of organic transformations. Their utility stems from their ability to provide a controlled acidic environment, which is crucial for reactions involving sensitive substrates.

Esterification Reactions

Pyridinium sulfonates are efficient catalysts for the esterification of carboxylic acids with alcohols. While PPTS itself is a moderately effective catalyst, structural modifications, such as the introduction of a lipid chain and a nitro group on the pyridinium ring, can significantly enhance its catalytic activity.

Table 1: Catalytic Efficiency of Pyridinium Sulfonates in Esterification

| Catalyst | Carboxylic Acid | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | 4-Phenylbutyric acid | 1-Octanol | 25 | 72 | Low | [1] |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 4-Phenylbutyric acid | 1-Octanol | 80 | 5 | 99 | [1] |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | Benzoic acid | 1-Octanol | Reflux | 16 | 95 | [1] |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 4-Phenylbutyric acid | Methanol | 25 | 24 | 78 | [1] |

Experimental Protocol: Synthesis of 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate

A mixture of 2-amino-5-nitropyridine (1 mmol) and oleoyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield 2-oleamido-5-nitropyridine. Subsequently, a solution of 2-oleamido-5-nitropyridine (1 mmol) and p-toluenesulfonic acid monohydrate (1 mmol) in toluene (20 mL) is refluxed for 2 hours. The solvent is removed under reduced pressure to yield the final product.

Experimental Protocol: General Procedure for Esterification using 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate

To a solution of the carboxylic acid (1 mmol) and the alcohol (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL), 2-oleamido-5-nitro-pyridinium p-toluenesulfonate (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the corresponding ester.[1]

Acetal and Ketal Formation

PPTS is a widely used catalyst for the protection of aldehydes and ketones as acetals and ketals, respectively.[2][3][4] This reaction is crucial in multi-step organic synthesis to mask the reactivity of carbonyl groups.

Experimental Protocol: Acetal Formation using Pyridinium p-Toluenesulfonate

A solution of the aldehyde or ketone (1 mmol) and the diol (1.2 mmol) in benzene or toluene (20 mL) is treated with a catalytic amount of PPTS (0.05 mmol, 5 mol%). The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete, the mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by chromatography or distillation.

Synthesis of Functionalized Bipyridines

Pyridylsulfonium salts, derived from pyridylsulfides, are valuable precursors for the synthesis of functionalized bipyridines in a transition-metal-free coupling protocol.[5][6] This methodology allows for the modular and selective introduction of various functional groups.

Table 2: Synthesis of Functionalized Bipyridines using Pyridylsulfonium Salts

| Pyridylsulfonium Salt | Lithiated Pyridine | Product | Yield (%) | Reference |

| 2-(Phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate | 3-Lithopyridine | 2,3'-Bipyridine | 90 | [7] |

| 2-(Phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate | 4-Litho-2,6-dimethylpyridine | 2-(2,6-Dimethylpyridin-4-yl)pyridine | 85 | [7] |

| 4-Chloro-2-(phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate | 3-Lithopyridine | 4-Chloro-2,3'-bipyridine | 78 | [7] |

Experimental Workflow: Synthesis of Functionalized Bipyridines

Caption: Workflow for the synthesis of functionalized bipyridines.

Applications in Drug Development

Pyridinium sulfonates have emerged as promising candidates in drug development due to their significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Certain pyridinium salts exhibit potent antimicrobial activity against a range of bacteria and fungi. The length of the alkyl chain attached to the pyridinium nitrogen and the nature of the counter-ion are crucial factors influencing their efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyridinium Salts

| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Candida albicans (μg/mL) | Reference |

| 2d | 8 | >2048 | >2048 | 32 | [5] |

| 3d | 4 | 256 | 256 | 32 | [5] |

| 4d | 8 | 1024 | 1024 | 64 | [5] |

| Ceftazidime | 4 | <0.125 | 1 | - | [5] |

| Fluconazole | - | - | - | 0.25–1.0 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is determined using the broth microdilution method. A series of twofold dilutions of the pyridinium salt is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Pyridinium sulfonates have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

Table 4: IC50 Values of Pyridinium Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| MNP | HL60 (Leukemia) | 24.3 | [8] |

| MDION | HL60 (Leukemia) | 80.5 | [8] |

| Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.11 | |

| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 0.80 |

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyridinium sulfonate compound for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9][10]

Signaling Pathway: Pyridinium Sulfonate-Induced Apoptosis

Certain pyridinium sulfonates can induce apoptosis in cancer cells by targeting the endoplasmic reticulum (ER), leading to ER stress and subsequently triggering the mitochondrial apoptosis pathway.[11] This process involves the activation of a cascade of caspases, ultimately leading to programmed cell death.[8]

Caption: Mitochondria-mediated apoptosis induced by pyridinium sulfonates.

Other Potential Applications

Stabilization of Enzymes

Pyridinium-based ionic liquids have been shown to enhance the stability and activity of enzymes, such as lipase, in non-aqueous solvent systems.[12][13] Molecular dynamics simulations suggest that the anion of the ionic liquid plays a crucial role in stabilizing the enzyme's conformation by interacting with residues on the protein surface.[14][15][16] This application is particularly relevant for biocatalysis in organic media.

Mechanism of Lipase Stabilization

Caption: Stabilization of lipase by pyridinium-based ionic liquids.

Drug Delivery Systems

The unique properties of pyridinium-based polymers make them suitable for the development of drug delivery systems. For instance, block copolymers containing poly(2-vinyl pyridine) can self-assemble into nanomicelles that are pH-sensitive, allowing for the controlled release of encapsulated drugs in specific environments, such as the acidic tumor microenvironment.[17]

This technical guide highlights the significant potential of pyridinium sulfonates in catalysis and drug development. Further research into the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the design of novel and highly effective molecules for a wide range of applications.

References

- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinium p-toluenesulfonate | 14265-88-4 | Benchchem [benchchem.com]

- 3. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. A series of two-photon absorption pyridinium sulfonate inner salts targeting endoplasmic reticulum (ER), inducing cellular stress and mitochondria-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

- 14. Molecular Dynamics Study of Candida rugosa Lipase in Water, Methanol, and Pyridinium Based Ionic Liquids | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. How ion properties determine the stability of a lipase enzyme in ionic liquids: A molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Pyridin-1-ium butane-1-sulfonate and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyridin-1-ium butane-1-sulfonate and its polymeric derivatives as efficient and reusable catalysts in organic synthesis. The focus is on their application in multi-component reactions for the synthesis of complex heterocyclic molecules, which are of significant interest in drug discovery and development.

Introduction

Pyridinium-based ionic liquids are a class of molten salts that are gaining prominence as green and recyclable catalysts and solvents in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to conventional volatile organic solvents and hazardous acid catalysts. This compound, and particularly its polymer-supported form, has demonstrated remarkable catalytic activity in the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and other biologically relevant scaffolds. These compounds are synthesized through one-pot, multi-component reactions, offering high atom economy and procedural simplicity.

Key Application: Multi-Component Synthesis of Spiroheterocycles

A significant application of sulfonated pyridinium-based catalysts is in the three-component synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. These reactions involve the condensation of an isatin derivative, a methylene-active compound (such as malononitrile), and a pyrimidine- or pyrazole-based derivative. The catalyst, a sulfonated poly-4-vinyl pyridinium ionic liquid (PVPy-IL-B-SO3H), which is derived from 4-(4-vinylpyridin-1-ium-1-yl)butane-1-sulfonate, acts as a Brønsted acid to facilitate the reaction, often under ultrasonic irradiation to enhance reaction rates.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidine and spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using a sulfonated polyvinyl pyridinium catalyst.